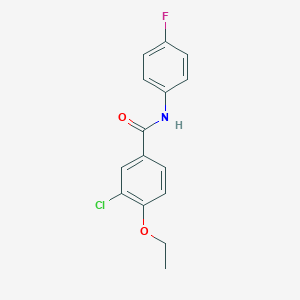
2-(2-chlorophenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chlorophenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research. It is a benzothiazole derivative that has been studied for its potential applications as a therapeutic agent in various diseases.
Mécanisme D'action
The mechanism of action of 2-(2-chlorophenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It also inhibits the activity of protein kinase C (PKC), which is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and exhibit antibacterial and antifungal properties. It has also been found to improve cognitive function in Alzheimer's disease models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(2-chlorophenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide in lab experiments is its ability to inhibit various enzymes and signaling pathways, making it a potentially useful therapeutic agent. However, one of the limitations is the lack of information on its toxicity and pharmacokinetics, which may affect its potential use in humans.
Orientations Futures
There are several future directions for the research on 2-(2-chlorophenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide. One area of research is the development of new derivatives with improved pharmacokinetic properties. Another area of research is the investigation of its potential use as an imaging agent for detecting amyloid plaques in Alzheimer's disease. Additionally, further studies are needed to determine its safety and toxicity in humans, which is essential for its potential use as a therapeutic agent.
In conclusion, this compound is a chemical compound that has shown potential in various scientific research applications. Its ability to inhibit enzymes and signaling pathways makes it a potentially useful therapeutic agent for various diseases. However, further research is needed to determine its safety and toxicity in humans, as well as its potential use as an imaging agent for detecting amyloid plaques in Alzheimer's disease.
Méthodes De Synthèse
The synthesis of 2-(2-chlorophenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide involves the reaction of 2-chlorophenol with potassium carbonate in dimethylformamide, followed by the addition of 6-methoxy-2-mercaptobenzothiazole and ethyl chloroacetate. The resulting product is then purified through recrystallization to obtain the final compound.
Applications De Recherche Scientifique
2-(2-chlorophenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide has been studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal properties. It has also been studied for its potential use as an imaging agent for detecting amyloid plaques in Alzheimer's disease.
Propriétés
Formule moléculaire |
C16H13ClN2O3S |
|---|---|
Poids moléculaire |
348.8 g/mol |
Nom IUPAC |
2-(2-chlorophenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C16H13ClN2O3S/c1-21-10-6-7-12-14(8-10)23-16(18-12)19-15(20)9-22-13-5-3-2-4-11(13)17/h2-8H,9H2,1H3,(H,18,19,20) |
Clé InChI |
DTMHDWYPEXBQTM-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=CC=C3Cl |
SMILES canonique |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B251841.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B251842.png)
![N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-5-nitrofuran-2-carboxamide](/img/structure/B251843.png)
![Ethyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B251846.png)
![N-(4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)furan-2-carboxamide](/img/structure/B251847.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B251849.png)

![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B251851.png)





![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B251866.png)
